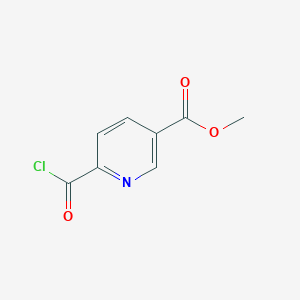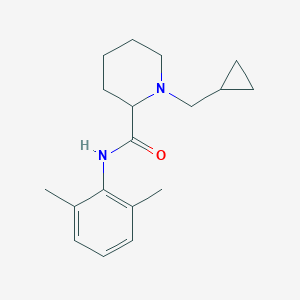
Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate is a compound that falls under the category of 1,3,4-oxadiazoles . These compounds are prominent in materials and medicinal chemistry, imparting favorable pharmacokinetic properties and increased hydrolytic stability when applied as ester and amide bioisosteres .
Synthesis Analysis
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, such as Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate, has been achieved through a one-pot synthesis-arylation strategy . This process involves carboxylic acids, N -isocyaniminotriphenylphosphorane (NIITP), and aryl iodides . The reaction sequence features a second stage copper-catalyzed 1,3,4-oxadiazole arylation .Molecular Structure Analysis
The molecular structure of Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate can be determined using various spectral studies such as UV, IR, 1 HNMR, 13 C NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate include reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines . These reactions use a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate can be determined using various techniques. For instance, its yield is 78.00%, it appears as a yellow powder, and its melting point is 273.0°C . Its IR spectrum shows peaks at 3076.46 cm−1 (CH arom), 2744.71 cm−1 (CH aliph), 1618.28 cm−1 (C=O), 1556.55 cm−1 (C=N), 1051.20 cm−1 (C–O–C), 821.68 cm−1 (CH), and 590.22 cm−1 (C–Cl) .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
1,2,4-Oxadiazole derivatives, such as the compound , have been found to possess antiviral activity . They have been used in the development of antiviral agents, showing inhibitory activity against various viruses .
Anti-inflammatory Activity
These compounds also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation .
Anticancer Activity
1,2,4-Oxadiazole derivatives have shown potential in the field of cancer research . They can bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives for cancer treatment .
Antimicrobial Activity
The compound has shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . This suggests that it could be used in the development of novel antibacterial agents .
Antitubercular Activity
1,2,4-Oxadiazole derivatives have demonstrated antitubercular activities . This suggests potential applications in the treatment of tuberculosis .
Antidiabetic Activity
These compounds may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
Antimalarial Activity
1,2,4-Oxadiazole derivatives have shown antimalarial activities . This suggests potential applications in the treatment of malaria .
Anticholinesterase Activities
These compounds possess anticholinesterase activities . This suggests potential applications in the treatment of diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used .
Zukünftige Richtungen
The future directions for research on Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate could include further investigations into its activity as anticancer, antimicrobial, and antiviral agents . Additionally, the development of more efficient synthesis methods and the exploration of its potential applications in other areas of medicinal chemistry could be valuable .
Eigenschaften
IUPAC Name |
ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-2-15-10(14)9-12-8(13-16-9)7-3-5-11-6-4-7/h3-6H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAWTTRLKLWDGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B66670.png)
![5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B66673.png)

![5a-amino-7-methyl-3,6-dioxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol](/img/structure/B66679.png)








